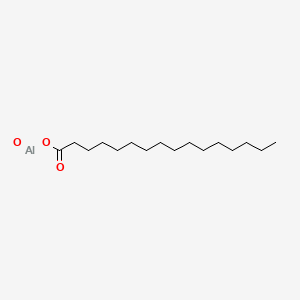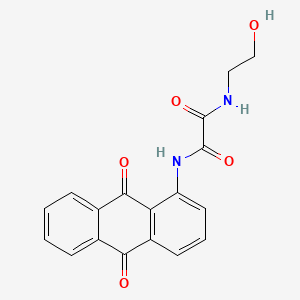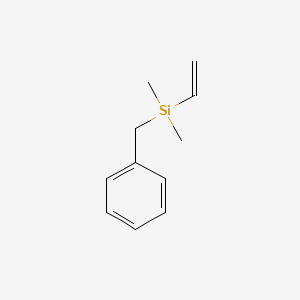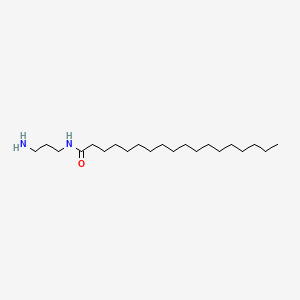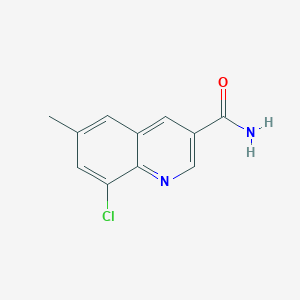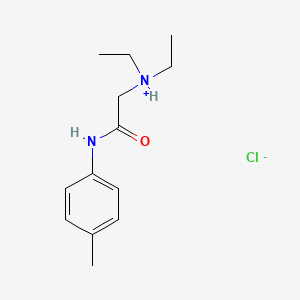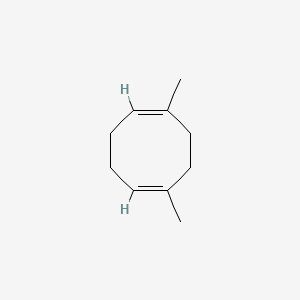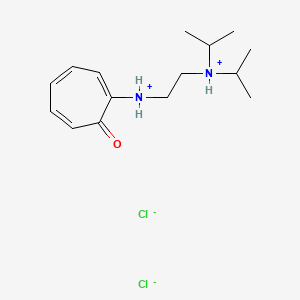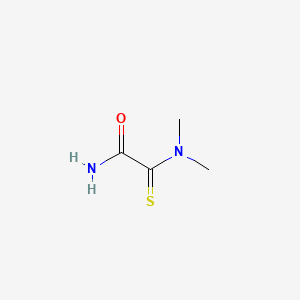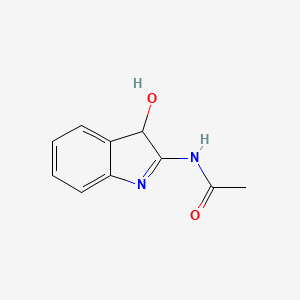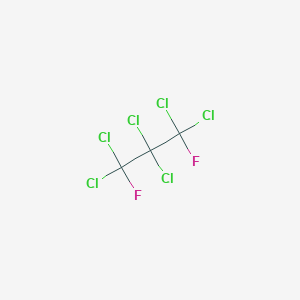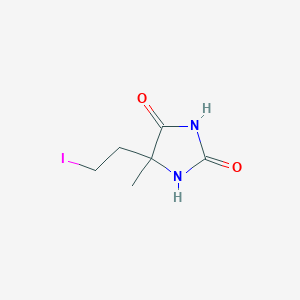
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of an iodoethyl group and a methyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with an iodoethylating agent. One common method is the alkylation of 5-methylimidazolidine-2,4-dione with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Various substituted imidazolidine derivatives.
Oxidation Products: Oxo derivatives of the imidazolidine ring.
Reduction Products: Hydro derivatives of the imidazolidine ring.
Scientific Research Applications
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: Lacks the iodoethyl group, making it less reactive in substitution reactions.
5-(2-Bromoethyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a bromoethyl group instead of an iodoethyl group, leading to different reactivity and biological properties.
5-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione: Contains a chloroethyl group, which is less reactive than the iodoethyl group.
Uniqueness
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the highly reactive iodoethyl group, which enhances its reactivity in chemical reactions and its potential for biological interactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
16705-33-2 |
|---|---|
Molecular Formula |
C6H9IN2O2 |
Molecular Weight |
268.05 g/mol |
IUPAC Name |
5-(2-iodoethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9IN2O2/c1-6(2-3-7)4(10)8-5(11)9-6/h2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
NGWMFEOOTJXRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


